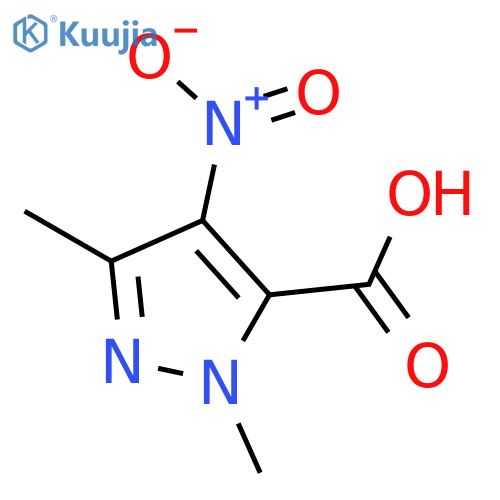Cas no 3920-37-4 (1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid)

3920-37-4 structure
商品名:1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylicacid, 1,3-dimethyl-4-nitro-
- 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid
- 2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
- 1,3-Dimethyl-4-nitropyrazol-5-carbonsaeure
- 1,3-dimethyl-4-nitropyrazol-5-carboxylic acid
- 1,3-Dimethyl-4-nitro-pyrazole-5-carboxylic acid
- 1,3-mimethyl-4-nitro-1h-pyrazole-5-carboxylic acid
- 1H-Pyrazole-5-carboxylic acid,1,3-dimethyl-4-nitro
- 2,5-dimethyl-4-nitro-pyrazole-3-carboxylic acid
- MCTUAJONAXPWLC-UHFFFAOYSA-N
- AK-968/41169453
- 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid
- EN300-52021
- AKOS015921955
- Z275170226
- CS-0250719
- AB06649
- A824457
- AKOS001752357
- SCHEMBL1609142
- 4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- NS-01663
- MFCD00662656
- 3920-37-4
- 2,5-dimethyl-4-nitro-2 h-pyrazole-3-carboxylic acid
- FT-0655274
- DTXSID90361192
- SY173582
-
- MDL: MFCD00662656
- インチ: InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
- InChIKey: MCTUAJONAXPWLC-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C)C(=C1[N+](=O)[O-])C(=O)O
計算された属性
- せいみつぶんしりょう: 185.04400
- どういたいしつりょう: 185.04365571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.619
- ふってん: 379.432 °C at 760 mmHg
- フラッシュポイント: 183.274 °C
- PSA: 100.94000
- LogP: 0.85810
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid セキュリティ情報
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 5970784-1000MG |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$371 | 2023-06-30 | |
| TRC | D471498-100mg |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM312431-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$131 | 2023-02-02 | |
| abcr | AB301994-500 mg |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid; 95% |
3920-37-4 | 500MG |
€179.50 | 2022-03-03 | ||
| Apollo Scientific | OR346126-1g |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid |
3920-37-4 | 95 | 1g |
£194.00 | 2025-02-20 | |
| Enamine | EN300-52021-0.05g |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 0.05g |
$28.0 | 2023-07-01 | |
| Enamine | EN300-52021-2.5g |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 2.5g |
$241.0 | 2023-07-01 | |
| Fluorochem | 027511-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
£165.00 | 2022-02-28 | |
| Aaron | AR00JA9I-500mg |
1,3-Mimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 500mg |
$155.00 | 2025-02-28 | |
| abcr | AB301994-1g |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid, 95%; . |
3920-37-4 | 95% | 1g |
€282.50 | 2024-04-17 |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
3920-37-4 (1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3920-37-4)1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):455.0/1630.0